6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination of 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom at the 6th position of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzopyrans .
Scientific Research Applications
6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-one: Lacks the methoxy group, which may affect its biological activity.
3-Methoxy-3,4-dihydro-2H-1-benzopyran-4-one: Lacks the bromine atom, which may influence its reactivity and applications.
6-Bromo-2H-1-benzopyran-4-one: Lacks the dihydro and methoxy groups, leading to different chemical properties.
Uniqueness
6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9BrO3 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
6-bromo-3-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9BrO3/c1-13-9-5-14-8-3-2-6(11)4-7(8)10(9)12/h2-4,9H,5H2,1H3 |
InChI Key |
BBAWGWZFCRHTCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
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